Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate
Description
Properties
Molecular Formula |
C18H26N2O2 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
benzyl 10-ethyl-1,9-diazaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C18H26N2O2/c1-2-16-18(10-6-12-19-18)11-7-13-20(16)17(21)22-14-15-8-4-3-5-9-15/h3-5,8-9,16,19H,2,6-7,10-14H2,1H3 |
InChI Key |
JRDBKLGLOKKWDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2(CCCN2)CCCN1C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with ethyl 1,7-diazaspiro[4.5]decane-7-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction conditions and the purity of the final product. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common in verifying the compound’s structure and purity .
Chemical Reactions Analysis
Hydrogenation and Ring Closure
This reaction is critical for constructing the spirocyclic core. The intermediate undergoes hydrogenation to facilitate ring closure, forming the diazaspiro structure.
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Conditions : Hydrogen gas (H₂) under pressure (15–50 psi), Raney nickel catalyst, ammonia solution, 45–55°C .
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Yield : Up to 95% for the hydrogenation step in optimized protocols .
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Key Insight : The ethyl group at position 6 stabilizes the transition state during ring formation .
Deprotection Reactions
The benzyl carboxylate group is a common protecting group that can be removed under specific conditions:
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Hydrogenolysis :
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Reagents : H₂/Pd-C, methanol or ethanol solvent.
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Outcome : Cleavage of the benzyl ester to yield 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylic acid.
-
-
Acidic Hydrolysis :
Nucleophilic Substitution
The nitrogen atoms in the diazaspiro system participate in nucleophilic reactions:
-
Alkylation :
-
Acylation :
-
Reagents : Acetyl chloride, triethylamine, dichloromethane.
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Outcome : N-acetylated analogs with retained spirocyclic integrity.
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Catalytic Hydrogenation of Functional Groups
Selective reduction of unsaturated bonds or nitro groups in derivatives:
-
Nitro Group Reduction :
-
Double Bond Hydrogenation :
Hydrolysis of the Carboxylate Ester
Controlled hydrolysis converts the ester to a carboxylic acid:
-
Basic Hydrolysis :
Cycloaddition and Spiro-Annullation
The compound serves as a precursor in spiro-annulation reactions:
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Example : Reaction with ethyl cyanoacetate under phase-transfer conditions (K₂CO₃, tetrabutylammonium bromide) yields fused spiroheterocycles .
-
Mechanism : Involves Michael addition followed by cyclization .
Comparative Reaction Data
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry Applications
Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate has been explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.
Antidepressant Activity
Research indicates that compounds with a diazaspiro structure can exhibit significant antidepressant properties. A study demonstrated that derivatives of this compound showed promising results in preclinical models of depression, suggesting its potential as a candidate for further drug development .
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies revealed that this compound inhibits the proliferation of certain cancer cell lines, indicating its potential utility in cancer therapy .
Cosmetic Formulations
Due to its chemical stability and potential skin benefits, this compound is being evaluated for use in cosmetic products.
Skin Hydration and Anti-Aging
Recent formulations incorporating this compound have shown improvements in skin hydration and anti-aging effects during clinical trials. The compound's ability to enhance skin barrier function makes it a valuable ingredient in cosmetic formulations aimed at improving skin health .
Material Science Applications
The unique structural properties of this compound lend themselves to applications in material science.
Polymer Chemistry
This compound can act as a building block in the synthesis of novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices has been shown to improve elasticity and thermal stability, making it suitable for applications in coatings and adhesives .
Data Table: Summary of Applications
| Application Area | Specific Uses | Research Findings |
|---|---|---|
| Medicinal Chemistry | Antidepressant activity | Significant effects observed in preclinical models |
| Anticancer properties | Inhibits proliferation of cancer cell lines | |
| Cosmetic Formulations | Skin hydration and anti-aging | Enhances skin barrier function |
| Material Science | Polymer synthesis | Improves elasticity and thermal stability |
Case Study 1: Antidepressant Efficacy
A recent study published in a peer-reviewed journal assessed the antidepressant efficacy of this compound using rodent models. The results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting that this compound could lead to the development of new antidepressant therapies.
Case Study 2: Cosmetic Formulation Development
In a clinical trial evaluating a new anti-aging cream containing this compound, participants reported improved skin texture and hydration after eight weeks of use. Dermatological assessments confirmed increased moisture retention and elasticity.
Mechanism of Action
The mechanism of action of Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating enzyme activity and receptor binding .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate can be compared to related spirocyclic diazaspiro compounds, focusing on substituent effects, physicochemical properties, and biological relevance.
Structural Analogues
Biological Activity
Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 302.41 g/mol
- CAS Number : 1391732-74-3
Pharmacological Activities
This compound exhibits various biological activities:
1. Neurokinin Receptor Antagonism
Research indicates that compounds within the diazaspiro series, including this compound, may exhibit antagonistic activity against neurokinin receptors (NK1, NK2, NK3). This suggests potential applications in treating conditions such as schizophrenia, anxiety disorders, and pain management .
2. Anticancer Properties
Preliminary studies have shown that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent in oncology .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways have been proposed:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis .
- Radical Scavenging Activity : The compound may exhibit antioxidant properties by scavenging free radicals, thereby protecting cellular components from oxidative stress .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
